4-Methoxy-2,6-dimethylaniline chemical properties
4-Methoxy-2,6-dimethylaniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Methoxy-2,6-dimethylaniline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of 4-Methoxy-2,6-dimethylaniline (CAS No. 34743-49-2). As a sterically hindered, electron-rich aromatic amine, this compound serves as a valuable building block in the fields of medicinal chemistry, materials science, and dye synthesis. This document consolidates key physical and spectral data, details validated synthesis protocols, and explores the molecule's characteristic reactivity, with a focus on electrophilic aromatic substitution and diazotization reactions. Methodologies are presented with mechanistic insights to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction and Molecular Overview
4-Methoxy-2,6-dimethylaniline is a substituted aniline featuring a primary amine (-NH₂) and a methoxy (-OCH₃) group in a para relationship on a benzene ring, which is further substituted with two methyl (-CH₃) groups flanking the amine. This unique substitution pattern imparts a distinct set of chemical properties. The strong electron-donating nature of both the amino and methoxy groups renders the aromatic ring highly activated towards electrophilic attack. However, the two ortho methyl groups provide significant steric hindrance around the amino group, modulating its nucleophilicity and influencing the regioselectivity of ring-based reactions. Understanding this interplay between electronic activation and steric hindrance is critical to leveraging this molecule effectively in synthesis.
The molecule is identified by the following key parameters:
| Property | Value | Reference |
| CAS Number | 34743-49-2 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| IUPAC Name | 4-methoxy-2,6-dimethylaniline | [1] |
| Synonyms | 2,6-dimethyl-4-methoxyaniline | [1] |
Physicochemical and Spectroscopic Characterization
Precise characterization is fundamental to confirming the identity and purity of a chemical entity. This section details the known physical properties and provides a thorough analysis of the expected spectroscopic signatures of 4-Methoxy-2,6-dimethylaniline.
Physical Properties
The compound is a solid at room temperature, with a relatively low melting point. General aniline derivatives exhibit good solubility in common organic solvents due to the nonpolar benzene ring, but limited solubility in water.[2][3]
| Property | Value | Reference |
| Appearance | Pale purple to brown solid | [4] |
| Melting Point | 36-37 °C | [4] |
| Boiling Point | 135 °C @ 12 Torr | [4] |
| pKa (Predicted) | 4.91 ± 0.10 | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF); sparingly soluble in water. | [2][5] |
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity due to the molecule's C₂ᵥ symmetry.
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Aromatic Protons (H-3, H-5): The two equivalent aromatic protons are expected to appear as a single sharp singlet, as they have no adjacent protons for coupling. Based on data from a derivative, this signal is found around δ 6.53 ppm .[4][6]
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Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a distinct singlet. This signal is consistently reported around δ 3.75 - 3.77 ppm .[6][7]
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Methyl Protons (2,6--CH₃): The six equivalent protons from the two methyl groups will produce a sharp singlet, typically found further upfield.
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Amine Protons (-NH₂): The two amine protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
-
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C-4 (C-OCH₃): ~152-155 ppm (quaternary, deshielded by oxygen).
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C-1 (C-NH₂): ~140-143 ppm (quaternary, deshielded by nitrogen).
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C-2, C-6 (C-CH₃): ~125-128 ppm (quaternary, deshielded by methyl groups).
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C-3, C-5 (CH): ~114-117 ppm (methine, shielded by electron donation).
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-OCH₃: ~55-56 ppm.
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-CH₃: ~18-20 ppm.
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The IR spectrum provides confirmation of key functional groups. While a published spectrum for this specific molecule is elusive, the expected characteristic absorption bands are as follows, with comparisons to 2,6-dimethylaniline.[9]
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N-H Stretching: A doublet of medium intensity in the range of 3400-3500 cm⁻¹ , characteristic of a primary amine.
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C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹ .
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C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl and methoxy groups.
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N-H Bending: A medium to strong band around 1600-1630 cm⁻¹ .
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C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
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C-O Stretching (Aryl Ether): A strong, characteristic band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).
Electrospray ionization (ESI) mass spectrometry in positive ion mode confirms the molecular weight, typically showing the protonated molecular ion.
-
[M+H]⁺: Calculated for C₉H₁₄NO⁺: m/z 152.1070. Found: 152.1 .[6][10]
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Predicted Adducts: Other common adducts include [M+Na]⁺ (m/z 174.09) and [M+K]⁺ (m/z 190.06).[11]
Aniline exhibits two primary absorption bands corresponding to π→π* transitions.[12] For 4-Methoxy-2,6-dimethylaniline, the presence of three powerful auxochromic groups (-NH₂, -OCH₃, and two -CH₃) is expected to cause a significant bathochromic (red) shift of these bands compared to unsubstituted aniline (λₘₐₓ ≈ 230, 280 nm). The primary absorption band is likely to be observed above 250 nm in a non-polar solvent.
Synthesis of 4-Methoxy-2,6-dimethylaniline
This compound can be reliably synthesized via multiple routes. Two validated laboratory-scale protocols are presented below, offering different strategic approaches.
Protocol 1: O-Methylation of 4-Amino-3,5-dimethylphenol
This approach builds the molecule by methylating the phenolic hydroxyl group. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the phenol in the presence of the less acidic primary amine, allowing for selective alkylation at the oxygen atom.
Caption: Synthesis and purification workflow for Protocol 1.
Step-by-Step Methodology: [10]
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Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve 4-amino-3,5-dimethylphenol (1.0 eq) and sodium 2-methylpropan-2-ol (sodium tert-butoxide, 1.5 eq) in anhydrous dimethylformamide (DMF).
-
Alkylation: To the stirred solution, add iodomethane (0.9-1.0 eq) dropwise.
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Reaction: Allow the reaction mixture to stir overnight at room temperature.
-
Work-up - Quench & Extract: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with aqueous sodium hydroxide (2x) and saturated brine (2x).
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Work-up - Isolate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene
This classic approach involves the reduction of a nitro group to a primary amine. Tin(II) chloride in a protic solvent is a robust and effective reagent for this transformation, proceeding via a series of single-electron transfers.
Sources
- 1. 4-Methoxy-2,6-dimethylaniline | C9H13NO | CID 1403909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-methoxy-2,6-dimethyl-aniline CAS#: 34743-49-2 [m.chemicalbook.com]
- 5. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 2,6-Dimethylaniline(87-62-7) IR Spectrum [m.chemicalbook.com]
- 10. 4-methoxy-2,6-dimethyl-aniline | 34743-49-2 [chemicalbook.com]
- 11. PubChemLite - 4-methoxy-2,6-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
